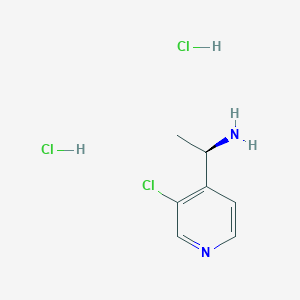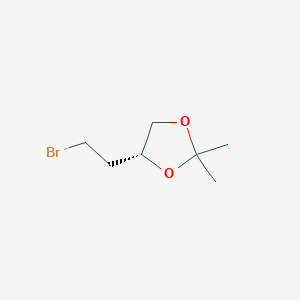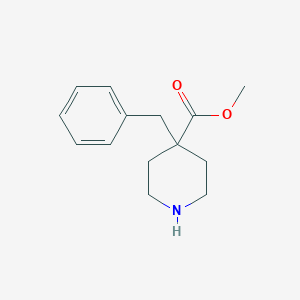
2,3-Benzofurandicarboxylic acid, 3-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Benzofurandicarboxylic acid, 3-ethyl ester is an organic compound with the molecular formula C₁₂H₁₀O₅ It is a derivative of benzofuran, featuring two carboxylic acid groups and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Benzofurandicarboxylic acid, 3-ethyl ester typically involves the esterification of 2,3-benzofurandicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Benzofurandicarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: 2,3-Benzofurandicarboxylic acid.
Oxidation: Products with additional oxygen-containing functional groups.
Substitution: Benzofuran derivatives with different substituents.
Aplicaciones Científicas De Investigación
2,3-Benzofurandicarboxylic acid, 3-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Benzofurandicarboxylic acid, 3-ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: An ester of benzoic acid with similar esterification properties.
Methyl benzoate: Another ester of benzoic acid, differing by the alkyl group attached to the ester.
Ethyl acetate: A simple ester used widely in organic synthesis and industrial applications.
Uniqueness
2,3-Benzofurandicarboxylic acid, 3-ethyl ester is unique due to its benzofuran core structure, which imparts distinct chemical and physical properties compared to simpler esters like ethyl benzoate or ethyl acetate. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
129-92-0 |
|---|---|
Fórmula molecular |
C12H10O5 |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
3-ethoxycarbonyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)9-7-5-3-4-6-8(7)17-10(9)11(13)14/h3-6H,2H2,1H3,(H,13,14) |
Clave InChI |
UHGUAFXPEBPIIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
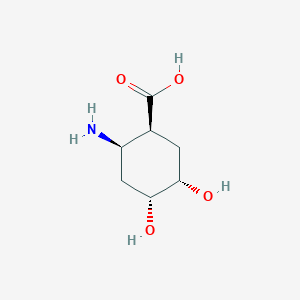

![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
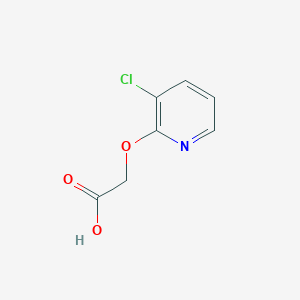
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
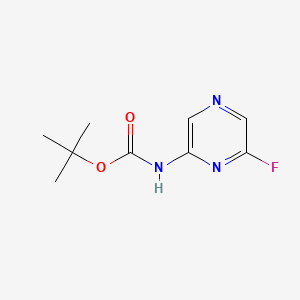
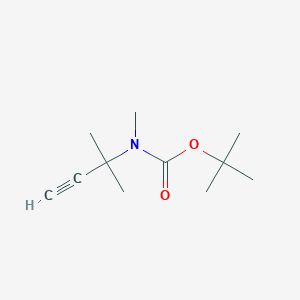
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
